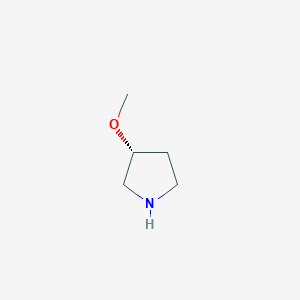
6-Désoxyjacaréubine
Vue d'ensemble
Description
6-Deoxyjacareubin (6-DJ) is a naturally occurring polyphenol found in the bark of the Jacaranda tree. It has been studied extensively due to its potential therapeutic applications. 6-DJ has been found to have anti-inflammatory, anti-oxidative, anti-cancer, and anti-diabetic properties. It has been used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Recherche sur le cancer
Cytotoxicité contre les lignées cellulaires cancéreuses : La 6-Désoxyjacaréubine a été étudiée pour ses effets cytotoxiques contre diverses lignées cellulaires cancéreuses humaines. Elle a montré des effets inhibiteurs significatifs, suggérant un potentiel de développement en tant qu'agent anticancéreux .
Maladies neurodégénératives
Protection contre la neurodégénérescence : La recherche indique que la this compound peut protéger contre les processus neurodégénératifs. Il a été démontré qu'elle améliore la neurodégénérescence dans un modèle murin de sclérose latérale amyotrophique familiale (SLA), ce qui laisse entrevoir son potentiel thérapeutique .
Applications antibactériennes
Activité antibactérienne : La this compound a démontré une activité antibactérienne, des études montrant son efficacité contre certaines souches bactériennes. Ceci suggère son utilisation dans le développement de nouveaux agents antibactériens .
Activité antioxydante
Inhibition des ROS : En tant qu'antioxydant, la this compound inhibe la production d'espèces réactives de l'oxygène (ROS), protégeant les cellules du stress oxydatif et des dommages potentiels .
Applications anti-inflammatoires
Modulation de l'inflammation : Le composé a été associé à des propriétés anti-inflammatoires, ce qui en fait un candidat pour le traitement des affections inflammatoires. Son mécanisme exact dans la modulation de l'inflammation fait l'objet de recherches en cours
Mécanisme D'action
Target of Action
6-Deoxyjacareubin primarily targets the Platelet Activating Factor (PAF) receptor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It also affects the permeability and dilatation of blood vessels .
Mode of Action
6-Deoxyjacareubin interacts with the PAF receptor and inhibits its function. It exhibits potent antioxidant and antifungal activities . It inhibits the PAF receptor with an IC50 of 29.0 microM . This interaction results in the prevention of non-apoptotic cell death by inhibiting ROS (Reactive Oxygen Species) production .
Biochemical Pathways
The primary biochemical pathway affected by 6-Deoxyjacareubin is the PAF signaling pathway. By inhibiting the PAF receptor, 6-Deoxyjacareubin disrupts the downstream effects of PAF, including platelet aggregation and inflammation . Additionally, by inhibiting ROS production, it impacts the oxidative stress pathways .
Pharmacokinetics
Its ability to inhibit the paf receptor and ros production suggests that it can be absorbed and distributed in the body to reach its target sites . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
The inhibition of the PAF receptor and ROS production by 6-Deoxyjacareubin leads to several molecular and cellular effects. It protects against non-apoptotic cell death and ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis (ALS) . It also shows antifungal activity against Cladosporium cucumerinum .
Action Environment
The action of 6-Deoxyjacareubin can be influenced by various environmental factors. For instance, hypoxic conditions can enhance its protective effects against cell death . .
Analyse Biochimique
Biochemical Properties
6-Deoxyjacareubin interacts with various biomolecules, primarily through its ability to inhibit ROS production . This interaction plays a crucial role in biochemical reactions, particularly those related to cell death and survival.
Cellular Effects
6-Deoxyjacareubin has been shown to have significant effects on various types of cells and cellular processes . It protects against non-apoptotic cell death by inhibiting ROS production . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 6-Deoxyjacareubin primarily involves its interaction with ROS. By inhibiting ROS production, 6-Deoxyjacareubin can prevent non-apoptotic cell death . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in biomolecular binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Deoxyjacareubin have been observed over time. For instance, in a mouse model of familial amyotrophic lateral sclerosis (ALS), the administration of 6-Deoxyjacareubin significantly attenuated disease progression and improved locomotor dysfunction . This suggests that 6-Deoxyjacareubin may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 6-Deoxyjacareubin vary with different dosages . For example, in a study using male SOD1 G93A mice, a dosage of 5 mg/kg of 6-Deoxyjacareubin administered intraperitoneally every seven days for one month resulted in prolonged survival time and improved locomotor dysfunction .
Metabolic Pathways
Its ability to inhibit ROS production suggests that it may interact with enzymes or cofactors involved in oxidative stress pathways .
Propriétés
IUPAC Name |
5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNIESSJWQBRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167420 | |
| Record name | 6-Deoxyjacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16265-56-8 | |
| Record name | 6-Deoxyjacareubin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deoxyjacareubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Deoxyjacareubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




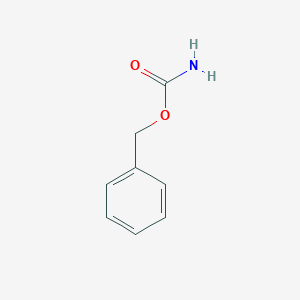


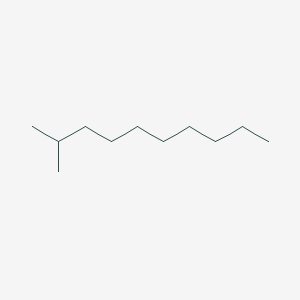

![(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)
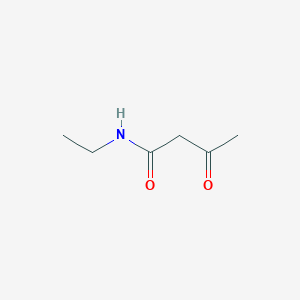
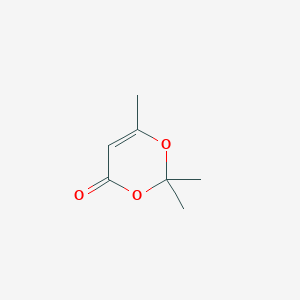
![(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42173.png)
![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B42176.png)

![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)
